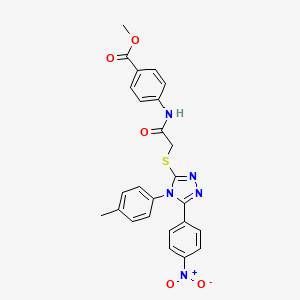

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based heterocyclic compound characterized by:

- A 1,2,4-triazole core substituted at position 3 with a thioacetamido group.

- A 4-nitrophenyl group at position 5 and a p-tolyl group at position 4 of the triazole ring.

- A methyl benzoate moiety linked via an acetamido bridge.

Properties

Molecular Formula |

C25H21N5O5S |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

methyl 4-[[2-[[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H21N5O5S/c1-16-3-11-20(12-4-16)29-23(17-7-13-21(14-8-17)30(33)34)27-28-25(29)36-15-22(31)26-19-9-5-18(6-10-19)24(32)35-2/h3-14H,15H2,1-2H3,(H,26,31) |

InChI Key |

CZLKJHKPFAJFKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Nitrophenyl)-4-(p-Tolyl)-4H-1,2,4-Triazole-3-thiol

The triazole core is constructed via cyclization of a thiosemicarbazide intermediate, as demonstrated in analogous syntheses:

Thiosemicarbazide Formation :

Cyclization to Triazole-Thiol :

Alkylation with Bromoacetamide Derivatives

The triazole-thiol is alkylated to introduce the thioether bridge:

Reaction with Methyl Bromoacetate :

Conversion to Acetamido Intermediate :

Coupling with Methyl 4-Aminobenzoate

The acetamido group is introduced via nucleophilic acyl substitution:

- Aminolysis Reaction :

Alternative Synthetic Routes

One-Pot Triazole Formation and Alkylation

A streamlined approach combines cyclization and alkylation in a single pot:

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, a patent method employs Pd/C-mediated dehalogenation:

- Step 1 : Chloroacetophenone derivatives react with triazole-thiol under basic conditions.

- Step 2 : Dehalogenation with H₂/Pd/C in ethanol at 50°C.

- Yield : 55–60%.

Optimization of Reaction Conditions

Critical parameters influencing yields and purity include:

Characterization and Analytical Data

The final product is validated using:

- ¹H NMR : Key signals include δ 8.2–8.5 (aromatic protons), δ 4.3 (SCH₂), δ 3.9 (COOCH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ at m/z 523.40, consistent with the molecular formula C₂₄H₁₉BrN₄O₃S.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the triazole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl and p-tolyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Triazole Substituents

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects: The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to amino or phenyl substituents (e.g., ). This may improve stability in oxidative environments but reduce solubility in polar solvents.

- Steric Influence : The p-tolyl group provides steric bulk similar to tert-butyl () but with less hydrophobicity than trifluoromethyl ().

Functional Group Variations in Thioacetamido Linkages

Table 2: Impact of Thioacetamido Modifications

Key Observations :

- Ester vs. Amide : The methyl benzoate in the target compound may offer better solubility than halogenated amides () but lower metabolic stability compared to ethyl esters ().

- Biological Interactions : Halogen substituents (e.g., bromo, chloro) in enhance binding to hydrophobic pockets in enzymes, a feature absent in the target compound.

Comparative Spectral and Analytical Data

Table 3: Spectral Data for Selected Analogues

Key Observations :

Biological Activity

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a triazole ring, which is often associated with various biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

Recent studies have highlighted the potential of triazole derivatives in medicinal chemistry. The compound has been evaluated for its anticancer properties, as well as its effects on various biological targets.

Anticancer Activity

- Mechanism of Action : The compound's mechanism involves the inhibition of key cellular pathways that are crucial for cancer cell proliferation. Triazole derivatives have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells.

- Efficacy Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| T-47D | 1.95 |

Antimicrobial Activity

The triazole scaffold is also known for its antifungal properties. Preliminary studies suggest that this compound may exhibit activity against various fungal strains, although specific data on its antimicrobial efficacy is limited.

Case Studies

- Study on Anticancer Efficacy : In a study published in MDPI, compounds similar to this compound were tested against multiple cancer cell lines, showing promising results that warrant further investigation .

- Mechanism-Based Approaches : Research has indicated that triazole derivatives can effectively inhibit certain enzymes involved in cancer progression. For instance, compounds were found to inhibit EGFR and Src kinases with IC50 values significantly lower than standard treatments .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what factors critically influence reaction yields?

The synthesis involves multi-step reactions, typically starting with triazole core formation followed by functionalization. Key steps include:

- Triazole formation : Refluxing triazole precursors (e.g., 4-amino-1,2,4-triazole derivatives) with substituted benzaldehydes in absolute ethanol and glacial acetic acid (4–5 hours) .

- Thioacetamido linkage : Reacting the triazole intermediate with thioglycolic acid derivatives under nitrogen to avoid oxidation .

- Esterification : Coupling with methyl 4-aminobenzoate using carbodiimide-based coupling agents .

Q. Critical parameters :

- Solvent polarity : Polar aprotic solvents (e.g., dimethylacetamide) enhance cyclization .

- Purification : Silica gel chromatography (cyclohexane/ethyl acetate, 1:10) improves yield (~57%) .

Q. Table 1: Example Synthetic Conditions

| Step | Reagents | Solvent | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Triazole core | 4-nitrobenzohydrazide, benzimidoyl chloride | Dimethylacetamide | 5 | 57% | |

| Thioacetamido | Thioglycolic acid, DCC | DCM | 12 | ~60% |

Q. Which spectroscopic techniques are essential for structural confirmation?

Q. Table 2: Key Spectral Signatures

| Technique | Functional Group | Signature | Reference |

|---|---|---|---|

| FT-IR | Amide C=O | ~1650 cm⁻¹ | |

| ¹H NMR | p-Tolyl CH₃ | δ 2.3–2.5 ppm |

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for triazole derivatives .

Advanced Questions

Q. How can computational methods resolve contradictions in biological activity data?

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

- MD simulations : Run 50-ns trajectories (AMBER force field) to assess protein-ligand stability .

- Validate experimentally : Compare computational binding energies with surface plasmon resonance (SPR) IC₅₀ values .

Q. Table 3: Computational Parameters

| Method | Software | Settings | Reference |

|---|---|---|---|

| DFT | Gaussian 09 | B3LYP/6-311G(d,p) | |

| MD | GROMACS | AMBER99SB-ILDN |

Q. What strategies optimize regioselectivity during triazole core synthesis?

Q. How does the nitro group influence electronic properties and reactivity?

Q. What in vitro assays are suitable for initial bioactivity screening?

Q. How can X-ray crystallography address tautomeric ambiguity in the triazole ring?

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.